5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
CAS No.: 339024-25-8
Cat. No.: VC6745829
Molecular Formula: C13H9Cl2NO3
Molecular Weight: 298.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339024-25-8 |
|---|---|
| Molecular Formula | C13H9Cl2NO3 |
| Molecular Weight | 298.12 |
| IUPAC Name | 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19) |
| Standard InChI Key | FKEMRYXMRMEKCY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a pyridine core substituted at the 1-position with a 4-chlorobenzyl group. At the 5-position, a chlorine atom is present, while the 2-position is occupied by an oxo group. The 3-position contains a carboxylic acid moiety, contributing to its polar character. The IUPAC name, 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid, reflects this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.12 g/mol | |
| InChI Key | FKEMRYXMRMEKCY-UHFFFAOYSA-N | |
| SMILES | ClC1=CC=C(CN2C=C(C(=O)O)C(Cl)=CC2=O)C=C1 |
The crystal structure remains undetermined, but computational models predict a planar pyridine ring with the chlorobenzyl group adopting a perpendicular orientation.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves multi-step reactions. A common approach includes:
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Benzylation of Pyridine: Reacting 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.
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Oxidation and Cyclization: Using potassium permanganate () to oxidize intermediate structures, followed by acid-catalyzed cyclization.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product .
Table 2: Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 65% |
| 2 | , H₂SO₄, 60°C | 72% |
Yields vary based on reaction optimization, with impurities primarily arising from incomplete benzylation.
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a melting point of 228–232°C and a predicted boiling point of . Its density is estimated at , while the pKa of the carboxylic acid group is . Solubility data remain unreported, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are presumed suitable.
Table 3: Physicochemical Properties
Biological Activities and Applications
Research Applications
The compound serves as:
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A building block for synthesizing kinase inhibitors in oncology research.
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A ligand in metal-organic frameworks (MOFs) due to its chelating carboxylic acid group .
| Supplier | Product Code | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| Apollo Scientific | OR33215 | 95% | 1 g | 298 |
| Matrix Scientific | 045560 | >95% | 500 mg | 244 |
Prices scale non-linearly with quantity, reflecting synthesis costs .
Comparative Analysis with Related Compounds
Chlorinated Pyridine Derivatives
Compared to 5-chloro-2-hydroxynicotinic acid, the benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Conversely, the carboxylic acid moiety reduces logP values, balancing solubility and permeability .
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